2-Chloro-3-fluoro-6-methylphenol
Description
Significance of Halogenated Phenols in Chemical Research
Halogenated phenols, a subset of substituted phenols, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. The incorporation of halogens can have profound effects on the molecule's properties. For instance, halogenation can increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes. Furthermore, the electronic effects of halogens can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. nih.gov
In medicinal chemistry, halogenated phenols are key intermediates in the synthesis of a wide range of pharmaceuticals. google.com The presence of a halogen can lead to enhanced biological activity and improved metabolic stability of drug candidates. For example, the introduction of a chlorine atom can block sites of metabolic oxidation, thereby prolonging the drug's half-life in the body. nih.gov Halogenated phenols have also been investigated for their own biological activities, including antimicrobial and antifungal properties.
Specific Research Focus: 2-Chloro-3-fluoro-6-methylphenol within the Context of Aromatic Systems
The compound this compound (CAS Number: 261762-90-7) is a polysubstituted phenol (B47542) that combines several key features of interest in the study of aromatic systems. scbt.comscbio.cnapolloscientific.co.uk The presence of both a chlorine and a fluorine atom, along with a methyl group, on the phenol ring creates a unique electronic and steric environment.
Current Gaps and Future Directions in the Study of this compound
Despite its interesting structural features, a detailed survey of the scientific literature reveals a significant gap in the specific research concerning this compound. While the compound is commercially available, indicating its utility as a building block in chemical synthesis, there is a lack of published studies focusing on its synthesis, characterization, and specific applications. scbt.comscbio.cnapolloscientific.co.uk
Future research on this compound could be directed towards several promising areas. A primary focus should be the development and optimization of a synthetic route to this compound, as no specific method is currently detailed in the literature. A plausible approach could involve the halogenation of a suitable cresol (B1669610) precursor, followed by the introduction of the second halogen atom through methods such as the Sandmeyer reaction.
Furthermore, a thorough investigation of the compound's physicochemical properties, including its pKa, lipophilicity, and spectroscopic data (NMR, IR, Mass Spectrometry), would be invaluable for its potential application in medicinal chemistry and materials science. Studies exploring its biological activity, particularly its potential as an antimicrobial or antifungal agent, are also warranted, given the known properties of other halogenated phenols. nih.gov The unique combination of substituents in this compound makes it a promising candidate for the development of new bioactive molecules and functional materials. The exploration of its reactivity in various organic reactions could also unveil new synthetic pathways to more complex and valuable compounds.
Detailed Research Findings
While specific research on this compound is limited, a significant body of research on related halogenated and substituted phenols allows for a detailed discussion of the expected influence of its constituent functional groups.
Physicochemical Properties:
The properties of this compound are influenced by the interplay of its chloro, fluoro, and methyl substituents. The table below presents available data for the target compound and related molecules for comparison.
| Property | This compound | 2-Fluoro-6-methylphenol cymitquimica.com | 4-Chloro-3-methylphenol (B1668792) |
| CAS Number | 261762-90-7 scbt.comscbio.cnapolloscientific.co.uk | 443-90-3 | 59-50-7 |
| Molecular Formula | C₇H₆ClFO scbt.comscbio.cn | C₇H₇FO | C₇H₇ClO |
| Molecular Weight | 160.57 g/mol scbt.comscbio.cn | 126.13 g/mol | 142.58 g/mol |
| Appearance | Not specified | Colorless to pale yellow liquid or solid | White to pale yellow crystalline solid |
| Solubility | Soluble in organic solvents, limited in water (inferred) | Soluble in organic solvents, limited in water | Slightly soluble in water, soluble in organic solvents |
Interactive Data Table: Physicochemical Properties
Note: Data for related compounds is provided for comparative purposes. The appearance and solubility of this compound are inferred based on the properties of similar halogenated phenols.
Synthesis:
Spectroscopic Analysis:
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not published. However, the expected spectroscopic features can be predicted based on the analysis of similar compounds.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electronic effects of the chloro, fluoro, and hydroxyl groups. A singlet for the methyl group protons would also be present.
¹³C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H, C=C (aromatic), C-O, C-Cl, and C-F bonds would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.57 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClFO |
|---|---|
Molecular Weight |
160.57 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
JOMPDWNEZYTRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Fluoro 6 Methylphenol
Direct Synthetic Pathways to 2-Chloro-3-fluoro-6-methylphenol
Direct synthesis methods focus on the introduction of chloro, fluoro, and methyl groups onto a phenolic backbone in a controlled manner.
Regioselective Halogenation Approaches for Phenolic Systems
The introduction of halogen atoms at specific positions on a phenol (B47542) ring is a critical step in the synthesis of this compound. The hydroxyl group of a phenol is a strongly activating ortho-, para-director, making regioselective halogenation challenging. masterorganicchemistry.com
To achieve the desired 2-chloro-3-fluoro substitution pattern, a multi-step approach is often necessary. Starting with a pre-functionalized phenol, such as 3-fluoro-6-methylphenol, is a plausible strategy. The direct chlorination of this precursor would need to be highly regioselective to favor the introduction of the chlorine atom at the C2 position. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent system, potentially a fluorinated alcohol like hexafluoroisopropanol, can provide high regioselectivity in the halogenation of arenes. nih.govacs.org The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, can activate the halogen, making it a better electrophile for aromatic substitution. masterorganicchemistry.com
Methylation Strategies for Phenolic Compounds
Methylation of a phenolic compound, such as 2-chloro-3-fluorophenol, would be another direct approach. The ortho-methylation of phenols can be achieved using a methylating agent in the presence of a suitable catalyst. For instance, vapor-phase ortho-methylation of chlorophenols with methanol (B129727) over metal oxide catalysts like Mn₂O₃ has been studied. rsc.org This process often involves both acidic and basic sites on the catalyst surface to facilitate the reaction. rsc.org However, achieving high selectivity for methylation at the C6 position adjacent to the chloro and fluoro substituents would be a significant challenge due to potential steric hindrance and competing reactions at other positions.
Multi-step Reaction Sequences for Aromatic Functionalization
Given the challenges of direct, single-step functionalization, multi-step sequences are often the most practical approach for synthesizing highly substituted phenols. libretexts.org A logical sequence could start from a simpler, commercially available cresol (B1669610) derivative. For example, starting with m-cresol (B1676322), a sequence of nitration, reduction, halogenation, and diazotization reactions can be employed to introduce the required substituents in a stepwise and controlled manner. acs.orgwikipedia.org Continuous-flow systems are also being increasingly utilized for multi-step syntheses, offering improved control over reaction conditions and potentially higher yields. rsc.org
Alternative Synthetic Routes to this compound Precursors
The synthesis of precursors to this compound provides alternative and often more viable routes to the final product.
Derivatization of Related Cresol Isomers
The derivatization of readily available cresol isomers is a common strategy. For instance, m-cresol can be chlorinated to yield a mixture of isomers, including 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol. google.com While direct chlorination of m-cresol often favors the para-product, specific conditions can be optimized to increase the yield of the desired ortho-isomer. google.com Subsequent fluorination of a chlorinated cresol intermediate would then be required.
A notable example is the synthesis of 2-chloro-m-cresol, which has been achieved through a multi-step process involving the nitration of m-cresol, followed by reduction of the nitro group to an amino group, and finally a Sandmeyer reaction to replace the amino group with a chlorine atom. acs.orgwikipedia.org This highlights the utility of transforming one functional group into another to achieve the desired substitution pattern. The table below outlines some relevant cresol derivatives and their properties.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| m-Cresol | 108-39-4 | C₇H₈O | 202 | 12 |
| 2-Chloro-6-methylphenol | 87-64-9 | C₇H₇ClO | 198-199 acs.org | - |
| 4-Chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 235 sigmaaldrich.com | 63-65 sigmaaldrich.com |
| 2-Chloro-3-methylphenol | 608-26-4 | C₇H₇ClO | - | - |
| 3-Chloro-2-methylphenol | 3260-87-5 | C₇H₇ClO | - | - |
| 6-Fluoro-3-methylphenol | - | C₇H₇FO | - | - |
| 2,6-Difluoro-3-methylphenol | 261763-46-6 | C₇H₆F₂O | - | - |
Data sourced from various chemical suppliers and literature. acs.orgsigmaaldrich.comcymitquimica.comsigmaaldrich.comnih.govchemicalbook.com
Transformation of Anilines and Other Aromatic Amines
The transformation of anilines and other aromatic amines into phenols is a well-established synthetic strategy. researchgate.netrsc.orgescholarship.orgnih.gov The Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement of the diazonium group, is a cornerstone of this approach. wikipedia.orgnih.govorganic-chemistry.org
For the synthesis of this compound, a potential precursor would be 2-chloro-3-fluoro-6-methylaniline. This aniline (B41778) could be synthesized and then converted to the corresponding phenol via a Sandmeyer-type hydroxylation reaction. wikipedia.org This method offers a powerful way to introduce a hydroxyl group at a specific position on the aromatic ring, often under mild conditions. rsc.orgrsc.org The classical method for this transformation involves heating the diazonium salt in aqueous acid, while modern variations utilize copper catalysts for a more controlled reaction. wikipedia.orgresearchgate.net
Utility of Organometallic Intermediates in Synthesis
The synthesis of intricately substituted phenols such as this compound often requires regioselective methods that go beyond classical electrophilic aromatic substitution. Organometallic intermediates, particularly organolithium and Grignard reagents, are pivotal in achieving such precise bond formations. wikipedia.orgacs.orgyoutube.com
Directed ortho-Metalation (DoM): A premier strategy for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). uwindsor.cawikipedia.org This technique relies on the use of a direct metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.cawikipedia.org The phenolic hydroxyl group itself is too acidic and would be deprotonated by the organolithium reagent. libretexts.org Therefore, it must first be converted into a suitable DMG.
Common protecting groups that also function as effective DMGs for phenols include O-aryl carbamates. thieme-connect.comcdnsciencepub.com For instance, the phenol could be reacted with an isocyanate to form an O-aryl N-alkylcarbamate. This group directs lithiation specifically to the ortho position. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents with high regiocontrol. cdnsciencepub.com While a direct synthesis of this compound using this method is not explicitly documented in the literature, one can envision a synthetic route starting from a simpler, protected fluoromethylphenol, followed by directed ortho-lithiation and reaction with a chlorinating agent.
Grignard Reagents: Grignard reagents (RMgX) are another class of indispensable organometallic compounds in organic synthesis. youtube.commasterorganicchemistry.com While typically used for additions to carbonyls or in cross-coupling reactions, their utility can be extended to the synthesis of substituted phenols. acs.orgyoutube.com For example, a suitably substituted aryl magnesium halide could potentially undergo reaction with an oxygen source, although this is less common than other phenol syntheses. A more plausible application involves using Grignard reagents to construct a substituted aromatic ring, which is then converted to the phenol in subsequent steps, for instance, via oxidation of an arylboronic ester formed from the Grignard reagent.
The table below summarizes the key features of these organometallic reagents in the context of synthesizing complex phenols.
| Organometallic Reagent | Typical Precursor | Key Features in Phenol Synthesis | Potential Electrophiles for Trapping |
| Organolithium | Aryl Halide or Arene with DMG | Enables Directed ortho-Metalation (DoM) for high regioselectivity. uwindsor.cawikipedia.org Requires protection of the phenolic -OH. libretexts.org | Halogen sources (e.g., C2Cl6, I2), Alkyl halides, CO2, Aldehydes, Ketones. cdnsciencepub.com |
| Grignard Reagent | Aryl Halide | Used in cross-coupling reactions to build the aromatic skeleton. Can be converted to other functional groups (e.g., boronic esters) for subsequent oxidation to phenols. acs.org | H2O (for dehalogenation), Carbonyls, Metal halides (for transmetalation). youtube.commasterorganicchemistry.com |
Post-Synthetic Chemical Modifications of this compound
The presence of multiple, distinct functional groups—a phenolic hydroxyl, a methyl group, and two different halogen atoms—on the aromatic ring makes this compound a versatile platform for further chemical transformations.
Exploration of Further Halogenation Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution by the powerful electron-donating hydroxyl group. refinerlink.comlibretexts.org This facilitates further halogenation, such as bromination or iodination, often without the need for a strong Lewis acid catalyst. refinerlink.comchemistrysteps.com The regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl and methyl groups are ortho, para-directing, while the chloro and fluoro groups are deactivating but also ortho, para-directing. The position para to the hydroxyl group (C4) and the remaining ortho position (C5) are the most likely sites for substitution. Given the strong activating nature of the hydroxyl group, polysubstitution can occur readily. libretexts.org For a more controlled, monosubstitution, milder reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) might be employed. libretexts.org
Substitution Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modification. It can be deprotonated with a base to form a phenoxide, a potent nucleophile that can react with various electrophiles.
A primary transformation is etherification . Reaction of the corresponding phenoxide with alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) yields the corresponding aryl ether. For example, the synthesis of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane from 2-chloro-6-fluoro-3-methylphenol (B1586600) proceeds via reaction with a methylating agent in the presence of a sulfur source, indicating initial modification at the hydroxyl position. Another documented reaction for phenols is the formation of aryl fluoroalkenyl ethers via reaction with polyfluoroalkanes like 2-bromo-2-chloro-1,1,1-trifluoroethane in the presence of a base. The hydroxyl group can also be converted into esters through reaction with acyl chlorides or anhydrides.
| Reaction Type | Reagent(s) | Product Type |
| Etherification | Alkyl Halide (e.g., CH3I) + Base (e.g., K2CO3) | Alkoxyarene |
| Esterification | Acyl Chloride (e.g., CH3COCl) + Base (e.g., Pyridine) | Aryl Ester |
| Reduction | Not commonly performed on phenols | Not applicable |
| Fluoroalkenylation | CF3CHBrCl + KOH | Aryl Fluoroalkenyl Ether |
Electrophilic Aromatic Substitution Reactions on the Ring System
Electrophilic attack will be directed primarily to the positions ortho and para to the hydroxyl group. The positions are:
C4 (para to -OH): This position is activated by the -OH and -CH3 groups. It is sterically accessible and a likely site for substitution.
C5 (ortho to -OH): This position is activated by the -OH group.
Therefore, reactions like nitration (using dilute HNO3) or sulfonation (using H2SO4) would be expected to yield a mixture of 4-substituted and 5-substituted products, with the 4-substituted isomer often being favored due to reduced steric hindrance. chemistrysteps.com
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | C1 | Activating (+M >> -I) | ortho, para |
| -Cl | C2 | Deactivating (-I > +M) | ortho, para |
| -F | C3 | Deactivating (-I > +M) | ortho, para |
| -CH3 | C6 | Activating (+I, Hyperconjugation) | ortho, para |
Nucleophilic Substitution Reactions on the Ring System
Aryl halides are generally unreactive towards nucleophilic substitution, but the presence of electron-withdrawing groups can facilitate the reaction via an addition-elimination (SNAr) mechanism. libretexts.orglibretexts.org In this compound, the halogen atoms themselves are electron-withdrawing. While the ring is not as strongly activated as, for example, a nitrated halobenzene, nucleophilic substitution of the chlorine or fluorine atoms can be achieved under forcing conditions (high temperature and pressure) or through specialized mechanisms. libretexts.org
The SNAr mechanism involves the attack of a nucleophile (e.g., OH⁻, RO⁻, NH₃) on the carbon bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity. The rate of reaction is generally F > Cl > Br > I, as fluorine is the most electronegative and best stabilizes the negative charge in the intermediate through its inductive effect, despite C-F being the strongest bond. Therefore, substitution of the fluorine atom at C3 might be competitive with or even favored over substitution of the chlorine atom at C2, depending on the specific reaction conditions. A recent method involves radical-mediated SNAr of halophenols, which can proceed under milder conditions by using a radical intermediate as a powerful electron-withdrawing group. osti.gov
In-depth Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive review of scientific databases and chemical literature reveals a significant gap in the documented spectroscopic analysis of the compound This compound . Despite the critical role that techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) play in the structural elucidation of chemical compounds, detailed research findings, including specific spectral data and assignments for this particular molecule, are not available in publicly accessible records.
The precise arrangement of chloro, fluoro, and methyl substituents on the phenol ring is what defines the unique chemical and physical properties of this compound. Spectroscopic methods provide a fingerprint of this structure. For instance, ¹H and ¹³C NMR spectroscopy would reveal the exact connectivity and electronic environment of the hydrogen and carbon atoms, while FT-IR and Raman spectroscopy would detail the vibrational modes of the chemical bonds, offering insights into the molecule's conformation and bond strengths.
While extensive spectroscopic data are available for related isomers, such as 2-Chloro-6-methylphenol, 4-Chloro-3-methylphenol, and 2-chloro-5-fluoro phenol, this information cannot be extrapolated to this compound. The specific location of each substituent dramatically influences the electronic distribution and geometry of the molecule, resulting in a unique spectroscopic signature. Using data from other isomers would be scientifically inaccurate and misleading.
Similarly, searches for advanced analyses like Potential Energy Distribution (PED), which provides a theoretical assignment of vibrational modes observed in FT-IR and Raman spectra, have yielded no specific results for this compound. This type of computational analysis is contingent on foundational experimental data, which appears to be absent from the literature.
The lack of published data prevents the creation of a detailed and scientifically accurate article as requested. The construction of data tables for FT-IR, Raman, ¹H NMR, and ¹³C NMR, as well as a discussion on vibrational assignments and PED analysis, is not possible without peer-reviewed research findings for this specific compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluoro 6 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity
Fluorine-19 (¹⁹F) NMR Spectroscopic Studies
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and constitutes 100% of natural fluorine, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its extensive chemical shift range, which spans approximately 800 ppm, offering excellent resolution and sensitivity to the local electronic environment. wikipedia.orgnih.gov
For 2-chloro-3-fluoro-6-methylphenol, the ¹⁹F NMR spectrum is expected to show a single principal resonance corresponding to the single fluorine atom on the aromatic ring. The precise chemical shift of this signal would be diagnostic, influenced by the electronic effects of the adjacent substituents: the electron-withdrawing chloro and hydroxyl groups and the electron-donating methyl group.
Furthermore, spin-spin coupling interactions would provide significant structural information. azom.com Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling), particularly the aromatic protons and the hydroxyl proton, would split the fluorine signal into a multiplet. azom.com The magnitude of these coupling constants (J-values) provides data on the through-bond proximity of the coupled nuclei. azom.com
Table 1: Anticipated ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Expected Observation | Significance |
| Chemical Shift (δ) | A single resonance in the typical range for aryl fluorides. | Provides information about the electronic environment of the fluorine atom, influenced by ortho, meta, and para substituents. |
| Multiplicity | A complex multiplet. | Arises from spin-spin coupling (J-coupling) with neighboring ¹H nuclei, confirming connectivity within the molecule. |
| Coupling Constants (J) | Distinct J-values for coupling to aromatic and hydroxyl protons. | The magnitude of coupling (typically measured in Hz) indicates the spatial relationship and number of bonds separating the coupled nuclei. |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and investigating its structure through the analysis of fragmentation patterns. For this compound (C₇H₆ClFO), the exact molecular weight can be calculated, and its fragmentation can be predicted.
The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. A critical diagnostic feature would be the presence of an [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak. docbrown.info This characteristic isotopic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). docbrown.info
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 161.01640 | 124.4 |
| [M+Na]⁺ | 182.99834 | 136.0 |
| [M-H]⁻ | 159.00184 | 126.5 |
| [M]⁺ | 160.00857 | 125.2 |
| Data sourced from predicted values on PubChemLite. uni.lu |
The fragmentation pathway under electron ionization would likely involve initial losses of stable radicals or neutral molecules. Common fragmentation for substituted phenols includes the loss of the alkyl substituent (a methyl radical, •CH₃) or the loss of carbon monoxide (CO) following rearrangement. The cleavage of the C-Cl bond is another probable fragmentation step.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in its crystalline solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it arranges itself in a crystal lattice. Although a crystal structure for this compound has not been reported in the searched literature, the principles of solid-state analysis allow for a detailed prediction of its structural characteristics.
The arrangement of molecules in the crystal, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, several key interactions would be expected to direct its solid-state assembly.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that strong intermolecular O-H···O hydrogen bonds would be a primary organizing force, linking molecules into chains or more complex networks.
Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond acceptors. Interactions such as C-Cl···O or C-F···O, where the halogen interacts with the electronegative oxygen of a neighboring molecule, could play a significant role. In related halogenated structures, intermolecular halogen-halogen interactions (e.g., Br···Cl and Cl···Cl) have been observed and are crucial for stabilizing the crystal packing. researchgate.net
π-π Stacking: The aromatic rings could stack upon one another, contributing to the stability of the crystal through van der Waals forces.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | O-H | Oxygen (Phenolic) | Primary driver of molecular assembly. |
| Halogen Bond | C-Cl / C-F | O, F, Cl | Directional interaction influencing crystal packing. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to overall crystal stability. |
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 6 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the molecule's energy and wavefunction, from which all other properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 2-Chloro-3-fluoro-6-methylphenol. Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to calculate the molecule's energy. This approach offers a favorable balance between computational cost and accuracy. karazin.ua
A popular and widely used functional within the DFT framework is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has demonstrated high efficiency in reproducing various molecular properties, including geometries and vibrational frequencies, for a wide range of organic compounds. researchgate.net For halogenated phenols, DFT calculations, often at the B3LYP level, are employed to optimize the molecular geometry, providing detailed information on bond lengths, bond angles, and dihedral angles. karazin.uaresearchgate.net These optimized geometries correspond to the minimum energy structure of the molecule.
The Hartree-Fock (HF) method is another fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu While it is computationally less demanding than more advanced methods, it neglects electron correlation, which can be a significant factor in the accurate prediction of certain molecular properties. gatech.edu
HF theory often serves as a starting point for more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2). msu.edu These methods systematically improve upon the HF results by including electron correlation. However, for many applications involving organic molecules, modern DFT methods often provide a better accuracy-to-cost ratio than HF and even some post-HF methods. msu.edu Nevertheless, HF calculations are still valuable for providing a qualitative understanding of the electronic structure and are often used in conjunction with DFT for comparative purposes. karazin.ua
The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost.
For molecules containing halogens like chlorine and fluorine, Pople-style basis sets such as 6-31G and its variations are commonly used. reddit.com The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often crucial for an accurate description of the electronic properties of molecules with lone pairs and for describing anions and weak interactions. A common choice for halogenated organic molecules is the 6-311+G(d,p) or 6-311++G(d,p) basis set, which has been shown to yield reliable results for geometries and other properties. karazin.uaresearchgate.netnih.gov
Methodological validation is a critical step in computational studies. This often involves comparing the calculated results with available experimental data or with results from higher-level calculations. For instance, calculated vibrational frequencies are often scaled by an empirical factor to account for the approximations in the theoretical method and the neglect of anharmonicity, bringing them into better agreement with experimental infrared and Raman spectra. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed. A higher HOMO energy indicates a better electron-donating capability. The energy of the LUMO is related to the electron affinity, representing the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For substituted phenols, the distribution and energies of these frontier orbitals are key to understanding their chemical behavior.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Halogenated Phenol (B47542)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated phenolic compounds. Actual values for this compound would require specific calculations.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These descriptors are derived from conceptual DFT.
The electrophilicity index (ω) is a measure of the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Other related descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as half of the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
These descriptors provide a powerful framework for comparing the reactivity of different molecules and for predicting the sites of electrophilic and nucleophilic attack. For instance, the analysis of these parameters for this compound would reveal its propensity to participate in various chemical reactions.
Prediction of Spectroscopic Parameters
Computational quantum chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For a molecule like this compound, these theoretical approaches can elucidate its structural and electronic properties.
The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and the nature of its chemical bonds. Density Functional Theory (DFT) is a widely used computational method to predict these spectra with a high degree of accuracy. researchgate.netnih.gov The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of the vibrational frequencies and their corresponding intensities.
For a related compound, 2-chloro-6-fluoro benzaldehyde, a detailed vibrational analysis was performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net A similar approach for this compound would involve:
Geometry Optimization: Finding the most stable three-dimensional arrangement of the atoms.
Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic positions to determine the vibrational modes.
Intensity Calculation: Predicting the intensities of IR and Raman bands, which are related to the changes in the dipole moment and polarizability during the vibration, respectively. researchgate.net
The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. researchgate.net The simulated spectra can then be used to assign the experimentally observed vibrational bands to specific motions of the atoms (e.g., O-H stretch, C-C ring vibrations, C-Cl stretch).
Table 1: Hypothetical Key Vibrational Frequencies for this compound (Based on Analogous Compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | 3500-3600 | Strong | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong |
| C-H Stretch (Methyl) | 2850-2960 | Medium | Medium |
| C=C Stretch (Aromatic Ring) | 1450-1600 | Strong | Strong |
| C-O Stretch | 1200-1300 | Strong | Medium |
| C-F Stretch | 1100-1200 | Strong | Weak |
| C-Cl Stretch | 600-800 | Medium | Strong |
This table is illustrative and presents expected ranges based on typical values for similar functional groups. Actual values would require specific quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.govresearchgate.net
The prediction of NMR chemical shifts for this compound would involve:
Optimization of the molecular geometry.
Calculation of the magnetic shielding tensors for each nucleus using the GIAO method.
Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.
Solvation effects can significantly influence chemical shifts, and these can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov Studies on other halogenated compounds have shown that including solvation effects improves the accuracy of the predicted chemical shifts. researchgate.net Comparing the calculated chemical shifts with experimental data can help in the definitive assignment of NMR signals and can also provide insights into the electronic structure of the molecule.
Thermodynamic and Kinetic Parameter Prediction
Computational chemistry provides a powerful avenue for exploring the thermodynamic stability and reactivity of molecules without the need for direct experimental measurements.
Quantum chemical calculations can be used to model chemical reactions and determine their thermodynamic and kinetic feasibility. For instance, the degradation pathways of halogenated phenols initiated by hydroxyl radicals have been investigated using these methods. rsc.org Such a study for this compound would involve:
Identifying Reaction Pathways: Proposing plausible reaction mechanisms, such as electrophilic aromatic substitution or oxidation.
Locating Transition States: Finding the geometry of the highest energy point along the reaction coordinate, which corresponds to the activation barrier.
Calculating Energies: Determining the energies of the reactants, transition states, and products to calculate the reaction energy (enthalpy and Gibbs free energy) and the activation energy.
These calculations can reveal which reaction pathways are most favorable and at what rates they are likely to occur.
Molecules with rotatable bonds, such as the hydroxyl and methyl groups in this compound, can exist in different conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govnih.gov This involves systematically rotating the dihedral angles of the flexible groups and calculating the energy at each point.
The results of a conformational analysis can provide information on:
The relative populations of different conformers at a given temperature.
The energy barriers to rotation, which determine the rate of interconversion between conformers.
How the conformational preferences might influence the molecule's chemical and biological properties. nih.gov
Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jcsp.org.pknih.gov Quantum chemical calculations can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netnih.gov
The investigation of the NLO properties of this compound would typically involve:
Calculation of Polarizability and Hyperpolarizability: Using DFT methods to compute the response of the molecule's electron density to an external electric field.
Analysis of Structure-Property Relationships: Investigating how the arrangement of electron-donating (e.g., -OH, -CH₃) and electron-withdrawing (e.g., -Cl, -F) groups influences the NLO response. researchgate.net
These theoretical predictions can guide the design of new molecules with enhanced NLO properties for various technological applications. nih.govacs.org
Mechanistic Studies of Reactions Involving 2 Chloro 3 Fluoro 6 Methylphenol
Elucidation of Reaction Mechanisms via Experimental Techniques
Experimental studies are fundamental to understanding the step-by-step sequence of a chemical reaction. For a substituted phenol (B47542) like 2-chloro-3-fluoro-6-methylphenol, these investigations would reveal the influence of its unique electronic and steric properties on reactivity.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of transition states. This technique involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in reaction rate. For instance, in reactions involving the cleavage of the phenolic O-H bond, substituting hydrogen with deuterium (B1214612) (a primary KIE) would be expected to significantly slow down the reaction if this bond-breaking event is part of the rate-determining step. The magnitude of the KIE can provide insights into the symmetry of the transition state. No specific KIE studies have been reported for this compound.
Trapping of Reaction Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture. The direct detection and characterization of these species are crucial for confirming a proposed reaction mechanism. This can be achieved by introducing a "trapping" agent that rapidly reacts with the intermediate to form a stable, isolable product. For reactions involving this compound, such as electrophilic aromatic substitution, trapping experiments could potentially intercept and identify transient species like sigma complexes (arenium ions). The identification of such trapped intermediates provides direct evidence for their existence on the reaction pathway. For example, in studies of different enzyme systems, rapid quenching methods have been used to trap and identify reaction intermediates, providing critical evidence for proposed mechanisms. nih.gov
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent and the presence of a catalyst can dramatically alter the rate, yield, and even the outcome of a chemical reaction. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states through various intermolecular interactions. For reactions involving a polar molecule like this compound, polar solvents might be expected to influence reactions where charge separation develops.
Catalysts provide an alternative, lower-energy reaction pathway. For instance, in electrophilic substitution reactions on the phenolic ring, a Lewis acid catalyst could enhance the reactivity of the electrophile. Systematic studies varying the solvent polarity and the nature of the catalyst would be required to map out the optimal reaction conditions and to understand the role these factors play in the mechanistic pathway. The synthesis of related halogenated phenols often relies on specific catalysts and reaction conditions to achieve the desired substitution pattern.
Computational Mechanistic Pathways
In conjunction with experimental work, computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level.
Transition State Characterization
A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and products. Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of these transition states. For reactions of this compound, computational modeling could identify the structures of transition states for various potential pathways, such as different sites of electrophilic attack. The calculated vibrational frequencies of a transition state structure (which should have exactly one imaginary frequency) can confirm its identity and be used to predict kinetic isotope effects for comparison with experimental data.
Energy Profiles of Reaction Coordinates
By mapping the energy of the system as it progresses from reactants to products, a reaction energy profile can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. For this compound, computational studies could generate energy profiles for different proposed mechanisms, helping to determine the most energetically favorable pathway. These profiles would visualize the relative energies of reactants, intermediates, transition states, and products, offering a comprehensive energetic picture of the reaction.
Radical Chemistry Associated with this compound
There is currently a lack of specific published research detailing the radical chemistry of this compound. Phenolic compounds, in general, can participate in radical chemistry, often involving the homolytic cleavage of the O-H bond to form a phenoxy radical. The stability of such a radical is significantly influenced by the nature and position of the substituents on the aromatic ring.
In the hypothetical case of a phenoxy radical formed from this compound, the electronic effects of the substituents would be paramount. The chlorine and fluorine atoms, being electronegative, would withdraw electron density via the inductive effect. Conversely, the methyl group is weakly electron-donating. These competing effects would influence the spin density distribution on the aromatic ring, which in turn would dictate the preferred sites for subsequent radical reactions. Without experimental data, such as that from electron paramagnetic resonance (EPR) spectroscopy or computational studies, any description of the radical's structure and reactivity remains speculative.
Table 1: Hypothetical Data on Radical Intermediates
| Radical Species | Key Stabilizing/Destabilizing Factors | Predicted Reactivity Hotspots |
| 2-Chloro-3-fluoro-6-methylphenoxy radical | - Inductive withdrawal by Cl and F- Hyperconjugation from CH₃- Potential for resonance delocalization | Ortho and para positions relative to the oxygen, modulated by the electronic influence of the other substituents. |
Note: This table is illustrative and based on general principles of radical chemistry, not on experimental data for this compound.
Reaction Stereochemistry and Regioselectivity
The steric hindrance imposed by the substituents at positions 2, 3, and 6 would also play a crucial role in determining the regiochemical outcome of any reaction. For instance, an incoming electrophile would likely face significant steric hindrance at the positions adjacent to the existing bulky groups.
Regarding stereochemistry, if this compound were to undergo a reaction that creates a new stereocenter, the facial selectivity of the attack would be influenced by the existing stereochemical environment of the molecule and any chiral catalysts or reagents employed. Without specific reaction examples and experimental results, a detailed discussion of stereochemical outcomes is not possible.
Table 2: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Chloro-3-fluoro-6-methyl-4-nitrophenol or 2-Chloro-3-fluoro-6-methyl-5-nitrophenol | The hydroxyl group is a strong activating and ortho-, para-director. The 4- and 5-positions are electronically favored. Steric hindrance from the adjacent groups would influence the ratio of the products. |
| Halogenating Agent (e.g., Br₂/FeBr₃) | 4-Bromo-2-chloro-3-fluoro-6-methylphenol or 5-Bromo-2-chloro-3-fluoro-6-methylphenol | Similar to nitration, the hydroxyl group directs the incoming electrophile. The precise outcome would depend on a balance of electronic and steric factors. |
Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and does not represent experimentally verified results for this compound.
Role of 2 Chloro 3 Fluoro 6 Methylphenol in Advanced Organic Transformations
Intermediate in Multi-Step Chemical Syntheses
The primary documented role of 2-chloro-3-fluoro-6-methylphenol in advanced organic transformations is as an intermediate in multi-step synthetic sequences. Its phenolic hydroxyl group can be readily derivatized, while the halogen substituents provide handles for cross-coupling reactions or other modifications. This allows for the sequential and controlled introduction of different functional groups, leading to the creation of elaborate organic molecules.
One notable example of its use as an intermediate is in the synthesis of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane. In this transformation, the phenolic proton of 2-chloro-6-fluoro-3-methylphenol (B1586600) is deprotonated, and the resulting phenoxide is reacted with a methylthiolating agent. This resulting aryl sulfide (B99878) is then described as a building block for more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
| Reactant | Reagent(s) | Product | Application of Product |
| This compound | Methylating agent and a sulfur source | (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | Building block for pharmaceuticals and agrochemicals |
Precursor to Complex Aromatic Heterocycles
While the substituted phenol (B47542) ring of this compound presents a logical starting point for the synthesis of certain heterocyclic systems, detailed research findings specifically documenting its role as a precursor to complex aromatic heterocycles are not widely available in the public domain. The strategic placement of its functional groups suggests potential for intramolecular cyclization reactions to form, for example, benzofurans or other related heterocyclic structures after appropriate modifications. However, specific examples of such transformations are not extensively reported in scientific literature.
Building Block for Functionalized Organic Frameworks
The term "building block" is used in the context of synthesizing complex organic molecules from this compound. However, there is a lack of specific, documented evidence in peer-reviewed literature or patents for its application in the construction of functionalized organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The development of such materials typically requires building blocks with specific geometries and functionalities that facilitate the formation of extended, porous structures. While theoretically possible to functionalize this compound for such applications, its direct use as a primary building block for these frameworks is not a well-established area of research.
Scaffold for Catalyst and Ligand Development
The development of novel catalysts and ligands often relies on the use of rigid molecular scaffolds that can be systematically modified to fine-tune their steric and electronic properties. The this compound core, with its defined substitution pattern, has the potential to serve as such a scaffold. The phenolic oxygen and the aromatic ring can be elaborated to introduce coordinating groups for metal binding, and the existing substituents can influence the catalytic activity and selectivity. Despite this potential, there are currently no significant research findings available that demonstrate the use of this compound as a primary scaffold for the development of new catalysts or ligands.
Applications in Material Science Precursors (Non-Polymer Properties)
The utility of organic molecules as precursors for materials with specific non-polymeric properties, such as liquid crystals or dyes, is an active area of research. The properties of such materials are intrinsically linked to the molecular structure of their precursors. The rigid, substituted aromatic structure of this compound could, in principle, be incorporated into molecules designed to exhibit specific material properties. For instance, its derivatives could be explored for their liquid crystalline behavior or as intermediates in the synthesis of specialty dyes. However, there is a notable absence of published research detailing the application of this compound as a precursor for materials with specific non-polymeric properties. The exploration of its potential in this area of material science remains a field for future investigation.
Environmental Fate and Biotransformation Mechanisms of 2 Chloro 3 Fluoro 6 Methylphenol
Persistence and Environmental Mobility Considerations
No data available.
Further research is required to determine the environmental behavior and potential for degradation of 2-Chloro-3-fluoro-6-methylphenol.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 40–60°C | |
| Chlorinating Agent | Sulfuryl chloride | |
| Purification Method | Column chromatography |
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol). Refine structure using SHELXL (space group determination, R-factor < 0.05) .
- Spectroscopic Techniques :
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in inert, airtight containers at room temperature. Avoid incompatible materials (strong oxidizers) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff .
Advanced: How can contradictory data on the compound’s solubility and stability be resolved?
Methodological Answer:
- Systematic Replication : Repeat experiments under controlled conditions (pH, temperature, solvent polarity) and compare with literature.
- Cross-Validation : Use complementary techniques:
- Literature Review : Apply screening strategies from chlorophenol toxicity studies (e.g., PubMed/TOXCENTER filters) to identify reliable datasets .
Q. Table 2: Stability Testing Methods
| Technique | Application | Reference |
|---|---|---|
| HPLC-UV | Solubility in polar solvents | |
| TGA | Thermal decomposition analysis |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify electrophilic sites. Compare activation energies for Cl vs. F substituent displacement .
- Molecular Dynamics (MD) : Simulate solvent effects (water vs. DMSO) on reaction pathways using GROMACS .
- Validation : Correlate computational results with experimental kinetics (e.g., SNAr reaction rates) .
Advanced: How to design ecotoxicology studies given limited data on biodegradation?
Methodological Answer:
- OECD 301F Test : Assess aerobic biodegradation in activated sludge. Monitor via LC-MS for intermediate metabolites (e.g., fluorinated byproducts) .
- Soil Mobility Studies : Use column leaching experiments (EPA 1615) with HPLC-UV detection to measure adsorption coefficients (Kd) .
- Microcosm Models : Simulate environmental persistence in wetland systems with isotopic labeling (<sup>14</sup>C tracking) .
Advanced: What strategies address regioselectivity challenges in derivative synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control halogenation positions. Remove groups post-reaction via hydrolysis .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of -OH) to direct substitution .
- Catalytic Control : Employ Pd-catalyzed C-H activation for selective functionalization of aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
